molecular formula C26H29N3O3S B2888393 2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE CAS No. 895646-34-1

2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

Cat. No.: B2888393
CAS No.: 895646-34-1
M. Wt: 463.6
InChI Key: WBHUKSSTPPVPJY-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE is a chromeno[2,3-d]pyrimidine derivative characterized by a polycyclic aromatic core fused with a pyrimidine ring. Key structural features include:

  • A methyl group at position 7, contributing to steric bulk and modulating solubility.
  • A sulfanyl (-S-) linkage at position 4, connecting the core to an N,N-diethylacetamide side chain, which enhances lipophilicity and may influence membrane permeability.

Its synthesis and characterization likely rely on crystallographic methods, such as those enabled by the SHELX software suite for small-molecule refinement .

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-5-29(6-2)23(30)16-33-26-21-15-19-14-17(4)8-13-22(19)32-25(21)27-24(28-26)18-9-11-20(12-10-18)31-7-3/h8-14H,5-7,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHUKSSTPPVPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidin Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-d]pyrimidin core.

    Introduction of the 4-Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group:

    Formation of the N,N-Diethylacetamide Moiety: This is typically achieved through acylation reactions using diethylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromeno[2,3-d]pyrimidin core can be reduced under specific conditions.

    Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced chromeno[2,3-d]pyrimidin derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues from Chromeno[2,3-d]Pyrimidine Derivatives

describes compounds 9a–d, which share the chromeno[2,3-d]pyrimidine core but differ in substituents:

  • Substituents at Position 4: Unlike the target compound’s sulfanyl-acetamide group, compounds 9a–d feature hydrazono-polyol chains (e.g., pentane-1,2,3,4-tetraol or hexane-1,2,3,4,5-pentaol).
  • Aromatic Substituents : 9a–d incorporate 2-chlorobenzylidene and 2-chlorophenyl groups, which are electron-withdrawing. In contrast, the target compound’s 4-ethoxyphenyl group is electron-donating, possibly enhancing metabolic stability and altering binding interactions.
Feature Target Compound Compounds 9a–d ()
Position 4 Substituent Sulfanyl-N,N-diethylacetamide Hydrazono-polyol chains
Aromatic Groups 4-ethoxyphenyl, methyl 2-chlorophenyl, 2-chlorobenzylidene
Lipophilicity Higher (diethylacetamide) Lower (polyols)

Thieno[2,3-d]Pyrimidine Derivatives ()

A patent in highlights thieno[2,3-d]pyrimidine derivatives (e.g., 2-[[5-[(4-hydroxy-3-chloro-2-methyl)-phenyl]-thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid) as MCL-1/BCL-2 inhibitors. Key comparisons include:

  • Core Heterocycle: Thieno[2,3-d]pyrimidine contains a sulfur atom in the fused ring system, altering electronic properties versus the oxygen-containing chromeno[2,3-d]pyrimidine. This may influence π-π stacking or hydrogen-bonding interactions with biological targets.
  • Substituents: The thieno derivatives include hydroxy, chloro, and methoxy groups, which are more polar than the target compound’s ethoxy and methyl groups. These differences could affect solubility and target selectivity.
Feature Target Compound Thieno[2,3-d]Pyrimidine ()
Core Structure Chromeno[2,3-d]pyrimidine (oxygen) Thieno[2,3-d]pyrimidine (sulfur)
Key Substituents 4-ethoxyphenyl, methyl Hydroxy, chloro, methoxy
Biological Target Not specified (inferred kinase targets) MCL-1/BCL-2 inhibitors

Methodological Considerations

  • Structural Analysis : The SHELX software suite () is critical for refining crystallographic data of such complex molecules, enabling precise determination of substituent orientations and intermolecular interactions .
  • Computational Predictions: As noted in , quantum chemical methods can predict electronic properties (e.g., dipole moments, charge distribution) to differentiate the target compound from analogs. For example, the diethylacetamide group may introduce distinct charge-transfer regions compared to hydrazono-polyols or thieno-based cores .

Biological Activity

The compound 2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide (hereafter referred to as Compound A ) is a complex organic molecule with potential therapeutic applications. Its structure features a chromeno-pyrimidine backbone, which is known for various biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has the following chemical formula:

  • Molecular Formula : C28H25N3O4S
  • Molecular Weight : 499.59 g/mol

The compound's structure is characterized by the presence of:

  • An ethoxyphenyl group
  • A chromeno-pyrimidine moiety
  • A sulfanyl linkage

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, chromeno-pyrimidines have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies suggest that Compound A may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the activation of caspases.

Study ReferenceCell LineEffect ObservedMechanism
HeLaInhibition of growthApoptosis via mitochondrial pathway
MCF-7Induction of apoptosisCaspase activation

Antioxidant Properties

Compound A may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. Preliminary data suggest that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Study ReferenceAssay TypeResult
DPPH ScavengingIC50 = 45 µg/mL
ABTS AssaySignificant reduction in absorbance

The biological activity of Compound A can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : The compound might interact with cellular receptors, influencing signal transduction pathways.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses, it could mitigate oxidative damage in cells.

Study 1: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of Compound A on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

Study 2: Antioxidant Efficacy

In another study, Compound A was tested for its ability to protect against oxidative stress in neuronal cells. The findings revealed that pre-treatment with the compound significantly reduced markers of oxidative damage and improved cell survival rates.

Q & A

Q. What are the optimal synthetic routes for 2-{[2-(4-ETHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves three stages:

Core Chromeno-Pyrimidine Formation : Cyclization of precursors (e.g., substituted coumarins and pyrimidine derivatives) under reflux conditions with catalysts like Pd(OAc)₂ .

Thiolation : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or NaSH in polar aprotic solvents (e.g., DMF) at 60–80°C .

Acetamide Functionalization : Reaction with N,N-diethylchloroacetamide in the presence of a base (e.g., K₂CO₃) .

  • Purity Optimization : Use HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate >95% pure product .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), chromeno-pyrimidine aromatic protons (δ 6.5–8.5 ppm), and diethylacetamide (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • IR : Validate sulfanyl (2550–2600 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • In Vitro Assays :

Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

  • Molecular Docking : Prioritize targets by simulating binding to ATP-binding pockets (AutoDock Vina) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reported bioactivity across different assays?

  • Methodological Answer :
  • Hypothesis Testing :

Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Metabolic Stability : Assess hepatic microsomal degradation (human/rat liver S9 fractions) to rule out rapid inactivation .

  • Data Reconciliation : Use Bayesian statistical models to weigh assay variability (e.g., cell line heterogeneity, reagent batch effects) .

Q. What strategies improve the compound’s selectivity in modulating kinase pathways?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically substitute the ethoxyphenyl or diethylacetamide groups and test against kinase panels.
  • Example: Replace 4-ethoxyphenyl with 4-fluorophenyl to enhance hydrophobic interactions with kinase pockets .
  • Computational Design : Apply QSAR models (e.g., Random Forest regression) trained on kinase inhibition datasets .

Q. How can computational modeling predict the compound’s behavior in complex biological systems?

  • Methodological Answer :
  • MD Simulations : Simulate binding dynamics (GROMACS) to assess stability in lipid bilayers or protein cavities .
  • ADMET Prediction : Use SwissADME to forecast bioavailability, blood-brain barrier penetration, and CYP450 interactions .

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